Cyproheptadine

Description

Properties

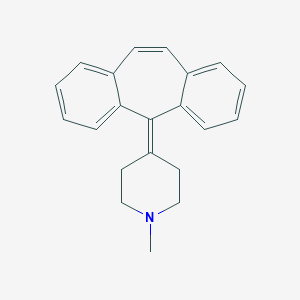

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFRYNCJDLXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022872 | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM DIL ETHANOL | |

CAS No. |

129-03-3 | |

| Record name | Cyproheptadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C | |

| Record name | Cyproheptadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROHEPTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyproheptadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the In-Vitro Mechanism of Action of Cyproheptadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine is a first-generation antihistamine and antiserotonergic agent that has been in clinical use for decades.[1][2][3] Its therapeutic applications are diverse, ranging from the treatment of allergic reactions to off-label uses for appetite stimulation and the management of serotonin (B10506) syndrome.[1][2][4] The complex pharmacological profile of this compound stems from its interactions with multiple receptor systems. This technical guide provides a comprehensive overview of the in-vitro mechanism of action of this compound, focusing on its primary receptor targets and downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development.

Core Mechanisms of Action

This compound's primary mechanisms of action in vitro are its potent antagonism of histamine (B1213489) H1 receptors and serotonin 5-HT2 receptors.[1][2][3][4] Additionally, it exhibits anticholinergic properties and has been shown to block calcium channels.[1][5][6][7][8][9]

Antihistaminergic Activity: H1 Receptor Inverse Agonism

This compound is a potent competitive antagonist at histamine H1 receptors.[1][2][3][9] More specifically, it functions as an inverse agonist.[10][11] This means that in addition to blocking the action of histamine, it also reduces the basal, constitutive activity of the H1 receptor in the absence of an agonist.[10][11] This inverse agonism is a characteristic feature of many first and second-generation H1-antihistamines.[11][12] By stabilizing the inactive conformation of the H1 receptor, this compound effectively suppresses downstream signaling pathways.[11]

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[13] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] this compound, by its inverse agonist action, inhibits this signaling cascade.

| Compound | Receptor | Preparation | pKi / pA2 | Reference |

| This compound | Histamine H1 | Not Specified | Not Specified | [15] |

Antiserotonergic Activity: 5-HT Receptor Antagonism

This compound is a potent antagonist of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][16][17] It exhibits high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][17] This antiserotonergic activity is central to its use in managing serotonin syndrome and stimulating appetite.[1] The 5-HT2 receptors are also Gαq/11-coupled GPCRs, and their signaling pathway is similar to that of the H1 receptor, involving PLC activation and subsequent increases in intracellular calcium.[13] this compound's antagonism at these receptors blocks these downstream effects. Some studies also suggest it has antagonistic effects at 5-HT1A receptors.[4]

| Compound | Receptor | Preparation | pKi / pA2 | Ki (nM) | Reference |

| This compound | 5-HT2A | Rat Cerebral Cortex | 8.80 ± 0.11 | ~1.58 | [17] |

| This compound | 5-HT2B | Rat Stomach Fundus | 9.14 ± 0.25 | ~0.72 | [17] |

| This compound | 5-HT2C | Pig Choroidal Plexus | 8.71 ± 0.08 | ~1.95 | [17] |

| This compound | 5-HT2 | Not Specified | - | 1-3 | [16] |

| This compound | 5-HT1A | Not Specified | - | ~60 | [18] |

Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound also demonstrates affinity for muscarinic acetylcholine (B1216132) receptors, contributing to its anticholinergic side effects.[1][5] In-vitro studies have shown that it has a high but non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes.[5]

| Compound | Receptor Subtype | Preparation | pA2 | Reference |

| This compound | M1, M2, M3 | Rabbit Vas Deferens, Guinea-Pig Ileum | 7.99 - 8.02 | [5] |

Calcium Channel Blocking Activity

Several in-vitro studies have demonstrated that this compound possesses calcium channel blocking properties.[6][7][8][19] This action appears to be independent of its receptor-antagonist effects and contributes to its pharmacological profile, particularly its effects on smooth muscle contraction.[7][19] Studies on guinea pig cardiomyocytes and taenia coli have shown that this compound can inhibit L-type calcium channels.[6][7]

| Compound | Preparation | Holding Potential | IC50 (µM) | Reference |

| This compound | Guinea Pig Cardiomyocytes | -80 mV | 42.44 | [6] |

| This compound | Guinea Pig Cardiomyocytes | -40 mV | 7.75 | [6] |

| This compound | Canine Basilar Artery | Not Applicable | 0.041 - 0.045 | [19] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific receptor.[20][21][22][23]

a. Membrane Preparation:

-

Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[20]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[20]

-

Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).[20]

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[20]

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[20]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[20]

b. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[20]

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.[20]

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).

-

Varying concentrations of the unlabeled test compound (this compound).

-

The membrane preparation (typically 50-120 µg of protein for tissue membranes).[20]

-

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[20]

c. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[20]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]

-

Dry the filters and add a scintillation cocktail.[20]

-

Measure the radioactivity retained on the filters using a scintillation counter.[20]

d. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol outlines a general approach to measure the effect of this compound on L-type calcium channels in isolated cardiomyocytes.[6]

a. Cell Isolation:

-

Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.

b. Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record calcium currents (ICa).

-

Use a patch pipette filled with an internal solution (e.g., containing Cs+ to block K+ currents) and an external bath solution containing a physiological salt solution.

-

Hold the cell membrane potential at a specific voltage (e.g., -80 mV or -40 mV) to control the inactivation state of the calcium channels.[6]

-

Elicit ICa by applying depolarizing voltage steps.

c. Drug Application:

-

After obtaining a stable baseline recording of ICa, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the ICa at each concentration of this compound.

d. Data Analysis:

-

Measure the peak amplitude of the ICa in the absence and presence of different concentrations of this compound.

-

Plot the percentage inhibition of ICa as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the L-type calcium channel.

Visualizations

Signaling Pathways

Caption: Gq signaling pathway antagonized by this compound.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in-vitro mechanism of action of this compound is multifaceted, primarily driven by its potent inverse agonism at histamine H1 receptors and antagonism at serotonin 5-HT2 receptors. Its additional anticholinergic and calcium channel blocking activities contribute to its broad pharmacological effects. Understanding these mechanisms at a molecular level is crucial for the rational design of new therapeutic agents with improved selectivity and for optimizing the clinical use of this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in this area.

References

- 1. synapse.patsnap.com [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 5. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac Ca(2+) channel-blocking effects of the this compound derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The calcium antagonistic effects of this compound on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium entry blocker activity of this compound in isolated cardiovascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. psychiatryonline.org [psychiatryonline.org]

- 17. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hyperthermia and Serotonin: The Quest for a “Better this compound” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The calcium antagonist properties of this compound: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. revvity.com [revvity.com]

An In-Depth Technical Guide to Cyproheptadine Serotonin Receptor Binding Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the binding of cyproheptadine to serotonin (B10506) (5-HT) receptors. This compound is a first-generation antihistamine that also exhibits potent antagonist activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3] This dual action makes it a subject of interest in various research and clinical settings, including its off-label use in managing serotonin syndrome.[2][3] Understanding its binding affinity and profile is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

This document outlines detailed experimental protocols for radioligand binding assays, presents quantitative binding data for this compound, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinities

The binding affinity of a compound for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity.

The following table summarizes the reported binding affinities of this compound for various serotonin 5-HT2 receptor subtypes.

| Receptor Subtype | Tissue Source/Expression System | Radioligand | pKi (mean ± S.E.M.) | Ki (nM) | Reference |

| 5-HT2A | Rat cerebral cortex | Not Specified | 8.80 ± 0.11 | 1.58 | [4] |

| 5-HT2B | Rat stomach fundus | Not Specified | 9.14 ± 0.25 | 0.72 | [4] |

| 5-HT2C | Pig choroidal plexus | Not Specified | 8.71 ± 0.08 | 1.95 | [4] |

Note: The original data for the 5-HT2B receptor was presented as a pA2 value, which is functionally equivalent to the pKi for a competitive antagonist.

Core Concepts of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[1] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled compound (like this compound) in a concentration-dependent manner. By measuring the amount of radioligand displaced, the binding affinity of the unlabeled compound can be determined.

The two primary types of radioligand binding assays are:

-

Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data from these experiments are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

-

Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Experimental Protocols

Detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for the 5-HT2A and 5-HT1A receptors are provided below. These protocols are based on established methods for these receptor types.

Protocol 1: 5-HT2A Receptor Competition Binding Assay

This protocol outlines a competitive binding assay using [3H]ketanserin, a commonly used antagonist radioligand for 5-HT2A receptors.[5]

Materials:

-

Membrane Preparation: Rat frontal cortex homogenates or cell membranes from a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (Specific Activity: ~60-90 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: 1 µM unlabeled ketanserin (B1673593) or 1 µM mianserin.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.

-

Scintillation Cocktail.

-

96-well assay plates.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate for a final volume of 200 µL:[1]

-

Total Binding: 50 µL of [3H]ketanserin (at a final concentration of ~0.5-1.0 nM), 100 µL of membrane suspension, and 50 µL of assay buffer.[5]

-

Non-specific Binding (NSB): 50 µL of [3H]ketanserin, 100 µL of membrane suspension, and 50 µL of non-specific binding control (e.g., 1 µM unlabeled ketanserin).[1]

-

Competitive Binding: 50 µL of [3H]ketanserin, 100 µL of membrane suspension, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes or at 25°C for 60 minutes with gentle agitation.[5]

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer.[1]

-

-

Counting:

-

Dry the filters completely.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin.

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[1]

-

Ki = IC50 / (1 + ([L] / Kd))

-

Where:

-

[L] is the concentration of the radioligand ([3H]ketanserin) used in the assay.

-

Kd is the dissociation constant of the radioligand for the 5-HT2A receptor (this should be determined separately via a saturation binding experiment).

-

-

Protocol 2: 5-HT1A Receptor Competition Binding Assay

This protocol details a competitive binding assay using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a commonly used agonist radioligand for 5-HT1A receptors.[6]

Materials:

-

Membrane Preparation: Rat hippocampal homogenates or cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (Specific Activity: ~100-200 Ci/mmol).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: 10 µM unlabeled serotonin (5-HT) or 10 µM buspirone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% ascorbic acid.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.3-0.5% PEI and a cell harvester.

-

Scintillation Cocktail.

-

96-well assay plates.

Procedure:

-

Membrane Preparation: Follow the same procedure as described in Protocol 1.

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate for a final volume of 200 µL:

-

Total Binding: 50 µL of [3H]8-OH-DPAT (at a final concentration of ~1.0 nM), 100 µL of membrane suspension, and 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of [3H]8-OH-DPAT, 100 µL of membrane suspension, and 50 µL of non-specific binding control (e.g., 10 µM 5-HT).

-

Competitive Binding: 50 µL of [3H]8-OH-DPAT, 100 µL of membrane suspension, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer.

-

-

Counting:

-

Dry the filters completely.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 and Ki values for this compound at the 5-HT1A receptor.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for the 5-HT2A and 5-HT1A receptors, as well as a generalized workflow for the competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyprohepta-doubts? Determining the Role of this compound in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the H1 Receptor Antagonism of Cyproheptadine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of cyproheptadine's interaction with the histamine (B1213489) H1 receptor (H1R). This compound is a first-generation antihistamine that also possesses significant antiserotonergic, anticholinergic, and antidopaminergic properties.[1][2] Its primary therapeutic action in allergic conditions stems from its potent antagonism at the H1 receptor.[2][3] Modern pharmacological studies have further elucidated its mechanism, revealing it to be not merely a neutral antagonist but a potent inverse agonist that reduces the constitutive, histamine-independent activity of the H1 receptor.[4][5][6] This guide synthesizes quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Quantitative Data: Receptor Binding Profile

This compound's affinity for the H1 receptor and other relevant receptors has been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and dissociation constant (Kd) values, providing a comparative look at its potency and selectivity. It is important to note that values can differ based on the experimental method, such as radioligand binding assays versus cell membrane chromatography.[7][8]

| Target Receptor | Ligand/Assay Type | Species | Ki (nM) | pKi | Kd (nM) | Reference |

| Histamine H1 | [3H]Pyrilamine Binding | Human | 0.43 | 9.37 | - | [8] |

| Histamine H1 | Cell Membrane Chromatography | (Not Specified) | - | - | 912 | [7] |

| 5-HT2A | [3H]ketanserin Binding | Human | 1.58 | 8.8 | - | [8] |

| Dopamine D3 | [3H]Spiperone Binding | Human | 16 | 7.8 | - | [8] |

| Dopamine D2 | [3H]spiperone Binding | Rat | 140 | 6.85 | - | [8] |

H1 Receptor Signaling and this compound's Mechanism of Action

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][10] In its active state, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][11]

Crucially, the H1 receptor exhibits significant constitutive activity, meaning it can signal through this pathway even in the absence of histamine.[5][6][12] this compound functions as an inverse agonist ; it preferentially binds to and stabilizes the inactive conformation of the H1 receptor.[4][13] This action has two consequences:

-

It competitively blocks histamine from binding and activating the receptor.[3]

-

It reduces the basal, constitutive signaling of the receptor, thereby suppressing downstream pathways like Ca²⁺ mobilization and PKC/NF-κB activation.[4][13][14]

Caption: H1R signaling pathway and the inverse agonist action of this compound.

Experimental Protocols

Characterizing the interaction of compounds like this compound with the H1 receptor typically involves radioligand binding assays to determine affinity (Ki) and functional assays to measure potency (IC50).

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H1 receptor.[11]

A. Materials and Reagents

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the H1 receptor.[11]

-

Radioligand: [³H]mepyramine (also known as pyrilamine) is commonly used.[11][15]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[11][15]

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.[11]

-

Equipment: Glass fiber filters, 96-well plates, cell harvester, scintillation counter.[9][11]

B. Protocol

-

Membrane Preparation: Cells or tissues are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[9]

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.[11]

-

Total Binding Wells: Membranes + [³H]mepyramine.

-

Non-specific Binding Wells: Membranes + [³H]mepyramine + excess mianserin.

-

Competition Wells: Membranes + [³H]mepyramine + serial dilutions of this compound.

-

-

Equilibration: Incubate the plate at room temperature (25°C) for 60-240 minutes to allow the binding to reach equilibrium.[11]

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with ice-cold wash buffer.[9]

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.[9]

C. Data Analysis

-

Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.

-

Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]mepyramine binding).[11]

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[11]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A typical workflow for a competitive radioligand binding assay.

This functional assay measures a compound's ability to inhibit the H1 receptor-mediated increase in intracellular calcium.[9][10]

A. Materials and Reagents

-

Cells: A cell line stably expressing the H1 receptor (e.g., HEK293, CHO).[11]

-

Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Equipment: Fluorescent plate reader.

B. Protocol

-

Cell Plating: Seed H1R-expressing cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye. Incubate for 45-60 minutes at 37°C.[9]

-

Washing: Gently wash the cells to remove excess extracellular dye.[9]

-

Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.[9]

-

Agonist Stimulation: Place the plate in a fluorescent plate reader and add a fixed concentration of histamine to all wells to stimulate the H1 receptor.

-

Measurement: Immediately record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[9]

C. Data Analysis

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data, expressing the response as a percentage of the control (histamine alone).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value (the concentration that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. scribd.com [scribd.com]

- 4. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. benchchem.com [benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Multifaceted Impact of Cyproheptadine on Intracellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine, a first-generation antihistamine and antiserotonergic agent, exerts a complex and multifaceted influence on intracellular signaling cascades. Beyond its well-established antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT receptors, this compound modulates a range of critical pathways implicated in cell growth, proliferation, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and calcium signaling pathways. Furthermore, it delves into its emerging roles in the regulation of NF-κB and SIRT1 activity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling networks affected by this versatile pharmacological agent.

Introduction

This compound has a long history of clinical use for the treatment of allergic reactions and as an appetite stimulant.[1] Its pharmacological profile is characterized by its potent antagonism of serotonin (5-HT) and histamine receptors.[1][2] However, a growing body of evidence reveals that its mechanism of action extends beyond simple receptor blockade, involving direct and indirect modulation of fundamental intracellular signaling pathways. Understanding these intricate interactions is crucial for elucidating its therapeutic effects and exploring its potential in new indications, including oncology and inflammatory diseases.[3][4] This guide aims to consolidate the current knowledge of this compound's impact on these pathways, presenting it in a structured and accessible format for the scientific community.

Receptor Binding Profile of this compound

The initial interaction of this compound with cellular targets is a critical determinant of its downstream signaling effects. Its binding affinity for a variety of receptors has been characterized, with particularly high affinity for serotonergic and histaminergic receptors. The following table summarizes the reported binding affinities (Ki or pA2) and inhibitory concentrations (IC50) of this compound for various receptors and channels.

| Receptor/Channel | Species/Tissue | Ligand/Method | Value | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | Human | Radioligand Binding | Ki ≈ 60 nM | [5] |

| 5-HT2A | Rat Cerebral Cortex | Radioligand Binding ([3H]ketanserin) | pKi = 8.80 ± 0.11 | [6] |

| 5-HT2B | Rat Stomach Fundus | Functional Assay | pA2 = 9.14 ± 0.25 | [6] |

| 5-HT2C | Pig Choroid Plexus | Radioligand Binding ([3H]mesulergine) | pKi = 8.71 ± 0.08 | [6] |

| Histamine Receptors | ||||

| H1 | Human | Radioligand Binding | Ki not specified, but potent antagonist | [2] |

| H2 | Guinea Pig Brain | Functional Assay (Adenylate cyclase) | High affinity, potent antagonist | [7] |

| Muscarinic Receptors | ||||

| M1 (ganglionic) | Rabbit Vas Deferens | Functional Assay | pA2 = 7.99 | [8] |

| M2 (cardiac) | Rabbit Vas Deferens | Functional Assay | pA2 = 8.02 | [8] |

| M3 (smooth muscle) | Guinea-pig Ileum | Functional Assay | pA2 = 8.01 | [8] |

| Dopamine Receptors | ||||

| D1 | Human | Radioligand Binding | Ki = 117 nM | [9] |

| D2 | Human | Radioligand Binding ([3H]spiperone) | Ki = 112 nM | [9][10] |

| Calcium Channels | ||||

| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | Patch Clamp | IC50 = 42.44 µM (holding potential -80 mV) | [11] |

| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | Patch Clamp | IC50 = 7.75 µM (holding potential -40 mV) | [11] |

| L-type Ca2+ Channel | Canine Basilar Artery | Contraction Assay | IC50 = 41-45 nM | [12] |

| L-type Ca2+ Channel | Rat Aorta | Contraction Assay | IC50 = 6.2 x 10-8 M | [13] |

Modulation of Intracellular Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the p38 MAPK pathway in hepatocellular carcinoma (HCC) cells.[3][14] This activation is a key mechanism underlying its anti-proliferative and pro-apoptotic effects in these cancer cells.

-

Mechanism of Action: In HepG2 and Huh-7 HCC cells, treatment with this compound leads to a marked increase in the phosphorylation of p38 MAPK at Thr180/Tyr182.[14] This activation of p38 MAPK subsequently mediates the induction of cell cycle inhibitors.

-

Downstream Effects:

Diagram of this compound's Effect on the p38 MAPK Pathway:

Caption: this compound activates p38 MAPK, leading to cell cycle arrest.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

This compound has been reported to suppress the PI3K/Akt signaling pathway in some cancer cells, contributing to its anti-tumor effects.

-

Mechanism of Action: The precise mechanism of PI3K/Akt inhibition by this compound is not fully elucidated but is thought to contribute to the induction of apoptosis in cancer cells.

-

Downstream Effects: Inhibition of the PI3K/Akt pathway by this compound can lead to decreased phosphorylation of Akt at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).[15][16][17][18] This reduction in Akt activity can, in turn, affect downstream targets involved in cell survival and proliferation.

Diagram of this compound's Effect on the PI3K/Akt Pathway:

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Calcium Signaling

This compound functions as a calcium channel blocker, impacting intracellular calcium homeostasis. This activity is particularly relevant to its effects on vascular smooth muscle and may contribute to its therapeutic efficacy in conditions like migraine.[12]

-

Mechanism of Action: this compound inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels.[11] This effect is observed in various cell types, including vascular smooth muscle cells and cardiomyocytes.

-

Downstream Effects: By blocking calcium entry, this compound can lead to vasodilation and a reduction in smooth muscle contractility. The IC50 for this effect varies depending on the tissue and experimental conditions.[11][12][13]

Diagram of this compound's Effect on Calcium Signaling:

References

- 1. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperthermia and Serotonin: The Quest for a “Better this compound” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the histamine H2-receptor in brain: the interaction with LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. Cardiac Ca(2+) channel-blocking effects of the this compound derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The calcium antagonist properties of this compound: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overlap in the pharmacology of L-type Ca2+-channel blockers and 5-HT2 receptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]

- 16. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]

- 18. AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyproheptadine Pharmacokinetics and Metabolism in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of cyproheptadine in key animal models used in preclinical research. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, offering valuable data for study design and interpretation in drug development.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key quantitative parameters, including Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). These parameters are crucial for understanding the systemic exposure and clearance of the drug in different biological systems.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Intramuscular | 2 | 235.6 ± 45.8 | 89.7 ± 15.2 | 0.25 | 2.8 ± 0.5 | 81.1 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Intramuscular | 2 | 315.2 ± 55.1 | 102.4 ± 18.9 | 0.5 | 3.5 ± 0.6 | 79.1 | [1] |

| Intravenous | 2 mg (total dose) | - | - | - | - | - | [2] |

| Oral | 8 mg (total dose) | - | 669 ± 206 | - | 12.8 ± 9.9 | 101 ± 36 | [2] |

Note: Data presented as Mean ± SD where available. Variations in experimental design, analytical methods, and animal strains may contribute to differences in reported values.

Pharmacokinetic studies in rats have focused more on metabolic pathways rather than providing extensive quantitative plasma parameters. Studies indicate that after intravenous administration to rats, this compound follows a biexponential elimination pattern.[1][3]

In cats, this compound is well-tolerated and demonstrates high oral bioavailability.[2] The mean elimination half-life after oral administration was found to be approximately 12.8 hours.[2]

Metabolism of this compound

This compound undergoes extensive metabolism in animals, primarily through oxidation and conjugation reactions. The main metabolic pathways include:

-

N-demethylation: Removal of the methyl group from the piperidine (B6355638) ring to form desmethylthis compound (B50868) (DMCPH).[3]

-

Epoxidation: Formation of an epoxide metabolite, desmethylthis compound-10,11-epoxide (DMCPHepo), which is a major metabolite in rats.[3][4] Another epoxide metabolite, this compound-10,11-epoxide (CPH-epoxide), has also been identified.[3]

-

Aromatic Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Glucuronide Conjugation: Attachment of glucuronic acid to the parent drug or its metabolites, facilitating their excretion. This is a major pathway in mice and humans.[4]

The metabolism of this compound is species-dependent. For instance, the major metabolite in rat urine is unconjugated, whereas in mice, the majority of radioactive materials are conjugated with glucuronic acid.[4] In rats, demethylation appears to largely precede epoxidation.[3] The extensive and persistent distribution of the epoxide metabolite, DMCPHepo, in rat tissues may be related to reported toxicity in this species.[3]

The specific enzymes responsible for these metabolic transformations are not fully elucidated in all animal models. However, it is known that cytochrome P450 (CYP) enzymes are involved in the oxidative pathways (N-demethylation and epoxidation), while UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation.

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound in animal models.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic and metabolism studies. This section outlines typical experimental protocols employed in the investigation of this compound in animal models.

Animal Models and Drug Administration

-

Species: Common laboratory animal models include mice (e.g., Kunming), rats (e.g., Wistar, Sprague-Dawley), and beagle dogs.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum. For excretion studies, animals may be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Drug Formulation and Administration: this compound hydrochloride is often dissolved in a suitable vehicle such as saline or water for injection. Administration routes commonly include intravenous (i.v.), intramuscular (i.m.), and oral (p.o.) gavage. The dose and administration volume are adjusted based on the animal's body weight.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

Sample Collection and Processing

-

Blood Collection: Blood samples are collected at predetermined time points after drug administration. Common collection sites include the retro-orbital plexus or tail vein in rodents, and the cephalic or jugular vein in larger animals like dogs. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., at 4000 rpm for 10 minutes). The resulting plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points after dosing. Tissues of interest (e.g., liver, kidney, lung, brain) are collected, weighed, and homogenized.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages. Urine and feces are collected over specified time intervals (e.g., 0-24h, 24-48h).

Analytical Methods

The quantification of this compound and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity of this technique.

Typical LC-MS/MS Method Parameters:

-

Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to extract the analytes from the biological matrix and remove interfering substances.

-

Chromatographic Separation: A C18 reversed-phase column is frequently employed for separation. The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites, as well as an internal standard.

Logical Flow of Bioanalytical Method Development

Caption: Logical workflow for the development of a bioanalytical method for this compound.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of this compound in common animal models. The data and protocols presented herein are intended to assist researchers in the design and execution of preclinical studies, ultimately contributing to a better understanding of the disposition of this compound and facilitating its development for therapeutic use. It is important to note that species differences in metabolism and pharmacokinetics are significant and should be carefully considered when extrapolating animal data to humans. Further research is warranted to fully elucidate the specific enzymes involved in this compound metabolism across different species.

References

- 1. researchgate.net [researchgate.net]

- 2. Disposition of this compound in cats after intravenous or oral administration of a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Maze: An In-depth Technical Guide to the Off-Target Effects of Cyproheptadine

For Researchers, Scientists, and Drug Development Professionals

Cyproheptadine, a first-generation antihistamine, is well-characterized for its potent antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4][5] However, its clinical utility and side-effect profile are significantly influenced by a complex polypharmacology involving numerous "off-target" interactions. This technical guide delves into the unintended molecular engagements of this compound, providing a comprehensive overview for researchers in molecular studies and professionals in drug development. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted compound.

Off-Target Binding Profile of this compound

This compound's molecular promiscuity extends to a variety of receptor families, ion channels, and enzymes. The following tables summarize the quantitative data available for its off-target binding affinities, providing a clear comparison of its interactions beyond its primary targets.

Table 1: Off-Target Receptor Binding Affinities of this compound

| Target Receptor | Species | Assay Type | Ligand | Affinity (Ki, nM) | pKi / pA2 | Reference |

| Serotonin 5-HT2A | Rat | Radioligand Binding | --- | --- | 8.80 ± 0.11 | [6] |

| Serotonin 5-HT2B | Rat | Functional Assay | --- | --- | 9.14 ± 0.25 | [6] |

| Serotonin 5-HT2C | Pig | Radioligand Binding | --- | --- | 8.71 ± 0.08 | [6] |

| Serotonin 5-HT3 | N1E-115 cells | Radioligand Binding | 3H-ICS 205-930 | 263 | --- | [7] |

| Dopamine (B1211576) D3 | Human (cloned) | Radioligand Binding | 3H-YM 09151-2 | 8 | --- | [8] |

| Muscarinic M1 | Rabbit | Functional Assay | --- | --- | 7.99-8.02 | [9] |

| Muscarinic M2 | Rabbit | Functional Assay | --- | --- | 7.99-8.02 | [9] |

| Muscarinic M3 | Guinea Pig | Functional Assay | --- | --- | 7.99-8.02 | [9] |

Table 2: Off-Target Ion Channel and Enzyme Interactions of this compound

| Target | Effect | Concentration | Cell Type/System | Reference |

| Voltage-gated K+ channels (IK) | Enhancement | 20 nM - 20 µM | Mouse cortical neurons | [10] |

| SETD7 (Histone Methyltransferase) | Antagonism | Not specified | In vitro fluorogenic substrate-based assay | [11] |

| N-type and L-type Ca2+ channels | Inhibition | Not specified | Cardiac cells | [10][12] |

| Voltage-gated Na+ channels | Inhibition | Not specified | Cardiac cells | [10][12] |

Key Off-Target Signaling Pathways

This compound's off-target effects are not limited to simple receptor blockade but can initiate complex intracellular signaling cascades. One of the well-documented, yet unintended, pathways involves the sigma-1 receptor, leading to the modulation of neuronal excitability.

A study on mouse cortical neurons revealed that intracellularly delivered this compound enhances the voltage-gated potassium current (IK).[10][13] This effect is not mediated by its known serotonergic or histaminergic targets but through the activation of the sigma-1 receptor.[10][13] This activation, in turn, engages a Gi-protein coupled pathway that leads to the reduction of protein kinase A (PKA) activity, ultimately resulting in the enhancement of IK.[10][13]

Experimental Protocols for Identifying Off-Target Effects

The identification and characterization of this compound's off-target effects rely on a variety of molecular and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

Chemogenomic Profiling in Saccharomyces cerevisiae

This high-throughput screening method utilizes the yeast gene deletion library to identify potential drug targets and off-target effects in a genome-wide manner. Since the known human targets of many psychoactive drugs, including this compound, are absent in yeast, this model system allows for the unbiased discovery of off-target interactions with conserved cellular processes.[14]

Experimental Workflow:

-

Yeast Strain and Growth Conditions: The wild-type BY4741 strain of S. cerevisiae and its corresponding heterozygous diploid deletion collection are used. Cells are cultured in standard YPD (Yeast Extract-Peptone-Dextrose) medium.

-

Drug Sensitivity Assays:

-

A collection of psychoactive compounds, including this compound, is screened for bioactivity against wild-type yeast.

-

Yeast cultures are grown to logarithmic phase and then diluted to a specific optical density (e.g., OD600 = 0.0625) in 96-well microtiter plates.

-

The compounds are added at various concentrations to determine the growth inhibitory effects. Growth is monitored by measuring the optical density over time (e.g., 24-48 hours).

-

-

Genome-Wide Fitness Profiling (HIP-HOP Assay):

-

For compounds showing significant growth inhibition, a genome-wide screen is performed using the heterozygous diploid deletion collection.

-

Each deletion strain is tagged with a unique DNA "barcode."

-

The collection of deletion strains is pooled and grown in the presence of a sub-inhibitory concentration of the drug (e.g., a concentration that inhibits wild-type growth by ~15%).

-

Genomic DNA is extracted from the pooled culture at different time points.

-

The DNA barcodes are amplified by PCR and hybridized to a high-density oligonucleotide array.

-

The hybridization signal for each barcode is quantified to determine the relative abundance of each deletion strain in the population.

-

-

Data Analysis:

-

Strains that are significantly depleted from the population in the presence of the drug are identified. The corresponding deleted gene is considered essential for resistance to the drug, suggesting that the gene product may be a target or part of a pathway affected by the drug.

-

Functional enrichment analysis is performed on the set of sensitive strains to identify overrepresented cellular processes, such as chromatin remodeling, RNA processing, or vesicle transport.

-

For this compound, this approach revealed a preferential targeting of essential genes involved in chromatin remodeling.[14]

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor. This method involves the use of a radioactively labeled ligand that is known to bind to the target receptor. The ability of the unlabeled drug (this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

General Protocol:

-

Tissue/Cell Preparation:

-

The tissue or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Non-specific binding is determined by including a high concentration of a known, non-radioactive ligand for the target receptor in a parallel set of tubes.

-

The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This technique has been instrumental in quantifying this compound's affinity for various serotonin and dopamine receptor subtypes.[6][7][8]

Other Notable Off-Target Effects

Beyond the well-defined receptor and ion channel interactions, molecular studies have implicated this compound in a range of other cellular processes:

-

Inhibition of Insulin (B600854) Synthesis: this compound has been shown to inhibit insulin synthesis at a post-transcriptional level, independent of its antihistaminic and antiserotonergic properties.[15] This effect is thought to involve alterations in the phosphorylation of translation initiation factors.[15]

-

Induction of Apoptosis: In certain cancer cell lines, such as leukemia cells, this compound can induce apoptosis through mechanisms that are independent of its known receptor antagonist activities.[10]

-

Metabolic Rewiring in Cancer: Recent studies in non-small cell lung cancer have shown that this compound can inhibit metastasis and drive metabolic rewiring, suggesting a potential role as an anti-cancer agent.[11][16]

Conclusion

The molecular profile of this compound is far more complex than its primary classification as an antihistamine would suggest. Its engagement with a wide array of off-target receptors, ion channels, and enzymes contributes significantly to both its therapeutic applications and its adverse effect profile. For researchers and drug development professionals, a thorough understanding of these off-target interactions is crucial for rational drug design, predicting potential side effects, and exploring novel therapeutic indications for this established drug. The experimental approaches and signaling pathway information provided in this guide offer a framework for further investigation into the intricate molecular pharmacology of this compound.

References

- 1. apps.medicines.org.au [apps.medicines.org.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. This compound | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2296 [pdspdb.unc.edu]

- 8. 3308 [pdspdb.unc.edu]

- 9. This compound displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Enhances the IK of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway | PLOS One [journals.plos.org]

- 11. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyproheptadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyproheptadine hydrochloride. Intended for an audience of researchers, scientists, and drug development professionals, this document consolidates critical data into structured tables for ease of comparison, details experimental protocols for key analytical methods, and visualizes associated signaling pathways. The information presented herein is vital for the formulation, development, and quality control of this compound hydrochloride.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a first-generation antihistamine and serotonin (B10506) antagonist.[1] It is a white to slightly yellowish crystalline solid.[2] The anhydrous form has a molecular weight of 323.86 g/mol , while the more common sesquihydrate form has a molecular weight of 350.88 g/mol .[3]

Identification and Structure

| Property | Data |

| Chemical Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride |

| CAS Number | 969-33-5 (anhydrous), 41354-29-4 (sesquihydrate) |

| Molecular Formula | C₂₁H₂₁N·HCl (anhydrous), C₂₁H₂₁N·HCl·1.5H₂O (sesquihydrate) |

| Molecular Weight | 323.86 g/mol (anhydrous), 350.88 g/mol (sesquihydrate)[3] |

| Chemical Structure |

|

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride.

| Property | Value |

| Melting Point | 165 °C (decomposes)[3] |

| Solubility | Water: Slightly soluble[2] Methanol: Freely soluble[2] Ethanol: Sparingly soluble (approx. 30 mg/mL)[2][4] Chloroform: Soluble[2] Ether: Practically insoluble[2] DMSO: Soluble (approx. 30 mg/mL)[4] Dimethylformamide (DMF): Soluble (approx. 30 mg/mL)[4] |

| pKa | Not explicitly found in the searched literature. As a hydrochloride salt of a tertiary amine, it is expected to have a pKa in the physiological range, contributing to its pharmacological activity. |

| Appearance | White to slightly yellowish crystalline powder[2] |

Spectral Data

| Spectroscopic Technique | Wavelength/Wavenumber |

| UV-Vis (in Ethanol) | λmax: 225 nm, 287 nm[4] |

| Infrared (IR) | Major peaks can be observed, characteristic of the aromatic rings and piperidine (B6355638) structure. The spectrum is typically obtained using a KBr pellet.[5] |

| ¹H NMR (in CDCl₃) | Shows characteristic signals for the aromatic, vinylic, and piperidine protons.[6] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below.

Melting Point Determination

Methodology:

The melting point of this compound hydrochloride can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For this compound hydrochloride, decomposition is observed at the melting point.[3]

Solubility Determination

Methodology:

The equilibrium solubility method can be employed to quantitatively determine the solubility of this compound hydrochloride in various solvents.

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: A sample of the supernatant is withdrawn using a filtered syringe to remove any undissolved solid.

-